molecular formula C14H14ClNO B14651931 Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- CAS No. 52200-35-8

Benzenemethanol, 2-(aminophenylmethyl)-4-chloro-

Cat. No.: B14651931
CAS No.: 52200-35-8
M. Wt: 247.72 g/mol
InChI Key: JEAHYHUSKPLFEW-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- is an organic compound with a complex structure that includes a benzene ring, a methanol group, an amino group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a chloromethyl compound in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to further reactions to introduce the amino group and the chlorine atom at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction of the nitro group results in an amino group.

Scientific Research Applications

Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.

Properties

CAS No.

52200-35-8

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

[2-[amino(phenyl)methyl]-4-chlorophenyl]methanol

InChI

InChI=1S/C14H14ClNO/c15-12-7-6-11(9-17)13(8-12)14(16)10-4-2-1-3-5-10/h1-8,14,17H,9,16H2

InChI Key

JEAHYHUSKPLFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)N

Origin of Product

United States

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